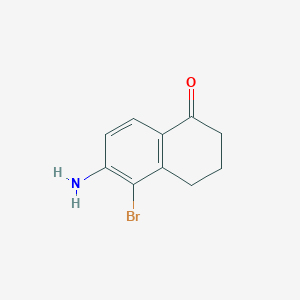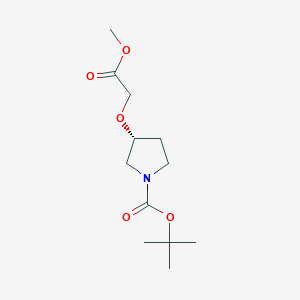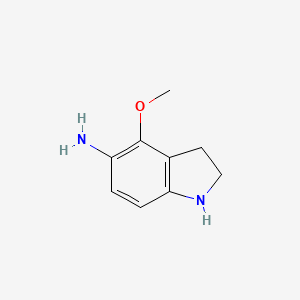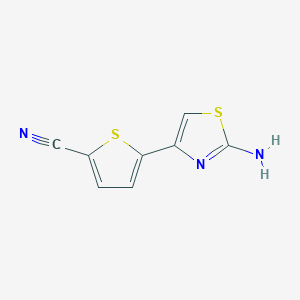
1-苄基-十氢-1,6-萘啶
描述
1-Benzyl-decahydro-1,6-naphthyridine is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Benzyl-decahydro-1,6-naphthyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Benzyl-decahydro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-decahydro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
1-苄基-十氢-1,6-萘啶在肿瘤学领域显示出巨大潜力。 研究表明,1,6-萘啶衍生物具有抗癌特性 。这些化合物已被研究用于抑制各种癌细胞系的癌细胞生长和诱导凋亡。结构-活性关系 (SAR) 和分子模拟研究对于理解其作用机制至关重要。
抗HIV特性
该化合物的潜力扩展到抗病毒应用,特别是针对人类免疫缺陷病毒 (HIV)。 研究表明,1,6-萘啶衍生物可以抑制对HIV生命周期至关重要的酶,为开发新的抗HIV药物提供了途径 。
抗菌应用
在传染病领域,已探索1-苄基-十氢-1,6-萘啶衍生物的抗菌活性。 它们已针对多种细菌和真菌病原体进行测试,显示出抑制微生物生长的有效性 。
镇痛用途
1,6-萘啶衍生物的镇痛特性使其成为疼痛管理研究的候选者。 它们调节疼痛受体的能力可能导致开发出具有更少副作用的新型止痛药 。
抗炎作用
1-苄基-十氢-1,6-萘啶的抗炎潜力是另一个值得关注的领域。 通过靶向炎症通路,这些化合物可能有助于治疗慢性炎症性疾病 。
抗氧化能力
氧化应激与许多疾病有关,而1,6-萘啶衍生物已被证明具有抗氧化特性。 这表明它们可能在预防或治疗由氧化损伤引起的疾病中发挥作用 。
绿色化学合成
1-苄基-十氢-1,6-萘啶的一个环保方面是其合成。 磨石化学的最新进展使1,6-萘啶衍生物的无溶剂和无催化剂合成成为可能,这标志着绿色化学过程迈出的重要一步 。
光物理应用
最后,萘啶的光物理特性在各种工业和诊断应用中得到利用。 它们独特的光吸收和发射特性使其适用于光学材料和荧光探针 。
作用机制
Target of Action
The primary target of 1-Benzyl-decahydro-1,6-naphthyridine is c-Met kinase , a protein that plays a crucial role in cancer cell proliferation and survival . This compound has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity .
Mode of Action
1-Benzyl-decahydro-1,6-naphthyridine interacts with its target, c-Met kinase, by inserting a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton . This interaction results in the development of 1H-imidazo[4,5-h][1,6]-naphthyridin-2(3H)-ones, which act as a class II c-Met kinase inhibitor .
Biochemical Pathways
Given its role as a c-met kinase inhibitor, it can be inferred that it affects the pathways related to cell proliferation and survival, particularly in cancer cells .
Result of Action
The primary result of the action of 1-Benzyl-decahydro-1,6-naphthyridine is the inhibition of c-Met kinase, leading to a decrease in cancer cell proliferation and survival . This makes it a potential candidate for anticancer therapy .
生化分析
Biochemical Properties
1-Benzyl-decahydro-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The interaction between 1-Benzyl-decahydro-1,6-naphthyridine and c-Met kinase involves the insertion of a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton, leading to the development of potent kinase inhibitors . Additionally, 1-Benzyl-decahydro-1,6-naphthyridine has shown potential in interacting with other biomolecules, contributing to its diverse biological activities.
Cellular Effects
The effects of 1-Benzyl-decahydro-1,6-naphthyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a c-Met kinase inhibitor can lead to the suppression of cancer cell proliferation and metastasis . Furthermore, 1-Benzyl-decahydro-1,6-naphthyridine has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby influencing cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 1-Benzyl-decahydro-1,6-naphthyridine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit c-Met kinase is a key aspect of its molecular mechanism . This inhibition occurs through the binding of 1-Benzyl-decahydro-1,6-naphthyridine to the kinase’s active site, preventing the phosphorylation of downstream signaling molecules. Additionally, 1-Benzyl-decahydro-1,6-naphthyridine may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-decahydro-1,6-naphthyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-decahydro-1,6-naphthyridine remains stable under normal storage conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to 1-Benzyl-decahydro-1,6-naphthyridine in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth and modulation of cellular signaling pathways.
Dosage Effects in Animal Models
The effects of 1-Benzyl-decahydro-1,6-naphthyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of inflammation . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
1-Benzyl-decahydro-1,6-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability, efficacy, and toxicity. The interaction of 1-Benzyl-decahydro-1,6-naphthyridine with metabolic enzymes can also affect metabolic flux and metabolite levels, contributing to its overall pharmacological profile.
Transport and Distribution
The transport and distribution of 1-Benzyl-decahydro-1,6-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins may aid in the compound’s localization and accumulation within specific tissues, enhancing its therapeutic effects. The distribution of 1-Benzyl-decahydro-1,6-naphthyridine is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
1-Benzyl-decahydro-1,6-naphthyridine exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can facilitate interactions with nuclear receptors and transcription factors, influencing gene expression. Understanding the subcellular localization of 1-Benzyl-decahydro-1,6-naphthyridine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
1-benzyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-4-7-14-11-16-9-8-15(14)17/h1-3,5-6,14-16H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUPQXQHUBGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2N(C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256842 | |
| Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-33-5 | |
| Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-1-(phenylmethyl)-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-decahydro-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)





![8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378387.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1378389.png)


